REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13]CC)=[O:12])=[CH:9][CH:8]=1.[Li+].[OH-].CCO>C1COCC1.O>[F:1][C:2]([F:18])([F:19])[CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:17]=[CH:16][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure and to the residue
|
Type
|
ADDITION
|
Details
|
was added water (30 ml)
|
Type
|
EXTRACTION
|
Details
|
This was extracted with DCM (30 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×30 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCCOC1=CC=C(C(=O)O)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.51 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |